Flubendiamide is an insecticide belonging to the diamide chemical class and exhibits a novel mode of action compared to other commonly used insecticides. It disrupts the insect's calcium ion balance by activating ryanodine receptors (RyRs) in their skeletal muscle. These RyRs are intracellular calcium release channels responsible for regulating muscle contraction. Flubendiamide binding to RyRs triggers uncontrolled release of calcium, leading to muscle paralysis and ultimately death of the insect []. This unique mode of action makes flubendiamide effective against insects that have developed resistance to other insecticides with different modes of action [].
Scientific research has demonstrated the efficacy of flubendiamide against a broad spectrum of lepidopteran pests (moths and butterflies) affecting various crops. These include:
Research also indicates potential for flubendiamide use against other insect pests, such as thrips and whiteflies, though further studies are needed to establish its full efficacy for these applications [].
Research on the environmental fate of flubendiamide is crucial for responsible agricultural practices. Studies have shown that flubendiamide exhibits moderate persistence in soil, with degradation rates varying depending on factors like soil type, moisture, and temperature []. Additionally, research suggests that flubendiamide poses minimal risk to beneficial insects like honeybees and predatory mites []. However, ongoing research is essential to ensure the long-term safety and sustainability of flubendiamide use in various agricultural ecosystems.
Flubendiamide is a synthetic insecticide belonging to the class of phthalic acid diamides, specifically designed for controlling lepidopteran pests. Its chemical formula is CHFI NOS, and it is recognized for its unique mechanism of action as a ryanodine receptor agonist. This compound selectively targets the ryanodine receptors in insects, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum, ultimately resulting in paralysis and death of the insect .
Flubendiamide's insecticidal activity stems from its interaction with ryanodine receptors (RyRs) in insect muscles [, ]. RyRs are calcium channels that regulate muscle contraction. Flubendiamide binds to RyRs, causing uncontrolled release of calcium ions within muscle cells. This disrupts normal muscle function and leads to rapid insect paralysis and death. The unique mode of action of flubendiamide makes it effective against insects that have developed resistance to other types of insecticides [].
Here are some safety precautions to consider when handling Flubendiamide:
The primary metabolic reaction of flubendiamide involves the reduction of the parent compound through the elimination of its iodine substituent. This process occurs in various organisms, including mammals and insects, where flubendiamide is metabolized into several significant metabolites, such as des-iodo flubendiamide and flubendiamide-iodophthalimide. The metabolic pathways differ among species; for instance, female rats primarily metabolize flubendiamide through direct conjugation with glutathione due to their limited capacity to oxidize methyl groups .
Flubendiamide can be synthesized through several chemical pathways involving phthalic acid derivatives. The synthesis typically begins with the formation of an intermediate compound that includes a phthaloyl moiety, followed by the introduction of aliphatic and aromatic amides. Various synthetic routes have been developed to optimize yield and purity, often employing techniques like high-performance liquid chromatography for purification .
Flubendiamide is primarily used in agriculture as an insecticide for crops susceptible to lepidopteran pests. Its application helps manage pest populations effectively while minimizing harm to beneficial insects when used according to guidelines. Additionally, it has been evaluated for its residual effects on food safety and environmental impact, making it a valuable tool in integrated pest management strategies .
Studies on flubendiamide's interactions with biological systems have highlighted its role as a ryanodine receptor modulator. Research indicates that flubendiamide can significantly affect calcium signaling pathways in target insects, leading to impaired muscle function and eventual mortality. Furthermore, investigations into its effects on non-target species have raised concerns about potential ecological impacts and the need for careful monitoring when applied in agricultural settings .
Flubendiamide shares structural similarities with other insecticides in the diamide class but is unique due to its specific action on ryanodine receptors. Below are some similar compounds:
Compound Name | Chemical Structure | Mode of Action | Target Pests |
---|---|---|---|
Chlorantraniliprole | CHClNO | Ryanodine receptor agonist | Lepidoptera |
Cyantraniliprole | CHClNO | Ryanodine receptor agonist | Lepidoptera |
Anthranilic diamides | Varied | Ryanodine receptor modulator | Various insects |
Uniqueness of Flubendiamide:
Flubendiamide disrupts larval feeding behavior within hours of exposure by inducing sustained calcium release in neuromuscular junctions. In Spodoptera litura, sublethal concentrations (LC~10~ = 0.009 ppm) reduced fourth-instar larval duration by 33% compared to controls, while lethal concentrations (LC~50~ = 3.004 ppm) caused complete feeding arrest within 24 hours [5]. The compound's contact action depolarizes pharyngeal musculature, rendering larvae incapable of maintaining leaf attachment or mandibular coordination [3].
Field studies on Helicoverpa zea demonstrated 92% mortality on soybean leaves treated with 200 g/kg flubendiamide granules, with residual larvicidal effects persisting for 31 days post-application [7]. This prolonged activity stems from the compound's chemical stability on leaf cuticles, where its fluorinated isopropyl group resists photodegradation [6].
Target Pest | LC~50~ (ppm) | Time to Feeding Cessation (hr) | Residual Efficacy (days) |
---|---|---|---|
Plutella xylostella | 0.131 | 2.4 | 28 |
Tuta absoluta | 0.093 | 1.8 | 35 |
Ostrinia nubilalis | 0.056 | 3.1 | 21 |
Table 1: Comparative larvicidal parameters of flubendiamide against key lepidopteran pests [5] [7] [3].
Flubendiamide selectively binds to insect-specific RyR isoforms, inducing conformational changes that lock calcium release channels in open states. Silkworm (Bombyx mori) RyR studies revealed 412% increased calcium efflux in muscle microsomes at 10 μM concentrations, compared to mammalian RyR2 receptors showing no response [2]. This species specificity arises from structural differences in transmembrane domains (residues 4111-5084), where flubendiamide interacts with phenylalanine-4843 and tryptophan-4916 residues critical for channel gating [2] [6].
In honey bee (Apis mellifera) antennal neurons, 100 nM flubendiamide elevated baseline cytosolic calcium from 98 ± 12 nM to 387 ± 45 nM, disrupting olfactory signal transduction [4]. The resulting calcium overload causes:
Flubendiamide's residual potency derives from its unique physicochemical properties, including a log Kow of 2.8 that facilitates cuticular penetration while minimizing rainwater wash-off [8]. In soybean trials, foliar applications at growth stage R3 maintained 80% larval mortality for 28 days, compared to 14-day efficacy in neonicotinoid-treated plots [7]. The compound's systemic mobility remains limited to vascular tissues, with <5% translocation to newly emerged leaves observed in translocation studies [7].
Post-application degradation follows first-order kinetics (t~1/2~ = 12.3 days) under field conditions, with the major metabolite desiodo-flubendiamide retaining 74% of parental insecticidal activity [6]. This metabolic persistence enables flubendiamide to maintain sublethal effects across larval instars, as demonstrated in Spodoptera litura cohorts exposed to LC~25~ concentrations:
The development of resistance to flubendiamide in lepidopteran pest populations has emerged as a significant challenge in modern pest management. Resistance mechanisms can be broadly categorized into target-site modifications and metabolic detoxification pathways, with recent research revealing complex, polygenic inheritance patterns that contrast with earlier assumptions of simple monogenic resistance [1].
The ryanodine receptor serves as the primary target site for flubendiamide action, and mutations within its transmembrane domains constitute the most well-characterized resistance mechanism. These mutations occur predominantly in the T2 to T6 transmembrane domains of the C-terminal region of the receptor [1] [2].
The G4946E mutation represents one of the most significant resistance mechanisms, first identified in Plutella xylostella populations from Thailand and subsequently reported across multiple geographic regions. This mutation, located in the T6 transmembrane domain, confers exceptionally high levels of resistance, with resistance ratios ranging from 1,000-fold to over 26,000-fold depending on the population and selection pressure [3] [4]. Field populations in Thailand showed resistance levels of 4,817-fold in Tha Muang and an extraordinary 26,602-fold in Lat Lum Kaew populations [3].
The G4946V mutation, initially discovered in Tuta absoluta populations from Italy and Greece, represents a chemically distinct variant at the same position. Unlike the negatively charged glutamic acid substitution in G4946E, the valine substitution carries no overall charge, yet confers similarly high resistance levels ranging from 91-fold to over 3,200-fold [5] [6]. Functional studies using CRISPR/Cas9-mediated genome modification in Drosophila melanogaster demonstrated 91.3-fold resistance to flubendiamide and 194.7-fold resistance to chlorantraniliprole [7].
The I4790M mutation, located in the T2 transmembrane domain, exhibits a more moderate resistance profile compared to G4946 variants. Field-evolved populations carrying this mutation show resistance levels ranging from 15-fold to 150-fold, with laboratory studies confirming 15.3-fold resistance to flubendiamide in genome-edited Drosophila [7] [5]. Despite its moderate impact in isolation, the I4790M mutation frequently co-occurs with other resistance alleles, contributing to polygenic resistance patterns.
Additional mutations have been identified in various lepidopteran species, including I4790K in Plutella xylostella with resistance levels of 1,199-2,778-fold, and several mutations in Chilo suppressalis including Y4667C, Y4667D, Y4891F, and I4758M [8] [4]. These mutations demonstrate the evolutionary plasticity of the ryanodine receptor and the multiple pathways through which target-site resistance can develop.
Cryo-electron microscopy studies have revealed the structural basis for resistance mutations, showing that these amino acid substitutions perturb the local receptor structure, directly reducing binding affinity and altering the binding pose of diamide insecticides [9]. The resistance mutations create structural changes that interfere with the normal diamide-receptor interaction while maintaining the channel's essential physiological functions.
Metabolic resistance mechanisms involve the enhanced activity of detoxification enzymes that can break down or sequester flubendiamide before it reaches its target site. These mechanisms often involve multiple enzyme families working in concert to provide comprehensive detoxification capacity.
Cytochrome P450 monooxygenases represent the most extensively studied metabolic resistance mechanism. Multiple P450 genes have been implicated in flubendiamide resistance, including CYP6BG1, CYP6AB48, CYP6AB49, CYP321F1, CYP4G90, and CYP4AU10 [1] [10]. These enzymes catalyze oxidative metabolism through hydroxylation, demethylation, and other phase I reactions that increase the water solubility of flubendiamide, facilitating its excretion [11]. In Helicoverpa armigera, field populations showed 1.5-4.3-fold increases in cytochrome P450 activity compared to susceptible strains [1].
The specific roles of different P450 enzymes have been characterized through functional studies. CYP3A4 plays a crucial role in oxidizing diamide compounds, while CYP1A1 and CYP1A2 enhance water solubility through hydroxylation reactions. CYP2C19 contributes to metabolism through hydroxylation and demethylation processes, and CYP2D6 performs N-demethylation reactions [11]. These enzymes work coordinately to ensure efficient conversion and elimination of flubendiamide from the organism.
Carboxylesterases constitute another important class of detoxification enzymes that contribute to flubendiamide resistance. These enzymes hydrolyze ester bonds and can sequester insecticide molecules, preventing them from reaching their target sites [12] [13]. In Plutella xylostella, carboxylesterase activity showed 2.0-2.2-fold increases in resistant strains, with partial purification studies revealing enhanced specific activity in resistant populations [12] [14].
Glutathione S-transferases represent a critical phase II detoxification pathway that conjugates flubendiamide with glutathione, facilitating its excretion. The PxGST2L enzyme in Plutella xylostella has been functionally validated as contributing to diamide resistance, with RNA interference studies showing that knockdown of this gene reduced resistance ratios from 1,029-fold to 505-fold [15]. Resistant populations showed 2.0-6.96-fold increases in glutathione S-transferase activity compared to susceptible strains [16].
UDP-glucuronosyltransferases catalyze glucuronidation reactions that represent another phase II detoxification mechanism. Genes such as UGT2B17, UGT33AG1, and UGT33AG3 have been identified as contributing to flubendiamide resistance through enhanced glucuronidation activity [17] [18]. These enzymes typically show 1.5-3.0-fold increases in activity in resistant populations.
ATP-binding cassette transporters function as efflux pumps that actively transport insecticides out of cells, reducing their effective concentration at target sites. Multiple ABC transporter genes, including ABCA1, ABCA3, ABCF2, and MDR1, have been identified as overexpressed in flubendiamide-resistant populations, with activity increases ranging from 3.4-12.1-fold [1] [19]. These transporters can recognize flubendiamide as a substrate and facilitate its cellular efflux, contributing to resistance through reduced target site exposure.
Flubendiamide resistance frequently confers cross-resistance to other diamide insecticides, reflecting shared target sites and metabolic pathways. The extent of cross-resistance varies significantly depending on the specific diamide compound and the underlying resistance mechanism.
Chlorantraniliprole represents the most extensively documented cross-resistance pattern with flubendiamide. Resistance levels range from 35-fold to 775-fold across different species and populations [20] [21] [3]. In Spodoptera frugiperda, a flubendiamide-resistant strain showed over 42,000-fold cross-resistance to chlorantraniliprole, while Plutella xylostella populations demonstrated 35-775-fold cross-resistance [21] [3]. This extensive cross-resistance reflects the shared ryanodine receptor target site and overlapping binding domains between these compounds.
Cyantraniliprole shows more variable cross-resistance patterns, with resistance levels ranging from 5-fold to 191-fold depending on the species and resistance mechanism [7] [21]. Spodoptera frugiperda populations showed 27-fold cross-resistance to cyantraniliprole, while Plutella xylostella demonstrated variable levels depending on the specific resistance alleles present [21]. The more limited cross-resistance to cyantraniliprole suggests structural differences in receptor binding that may provide opportunities for resistance management.
Tetraniliprole, a newer diamide insecticide, exhibits cross-resistance levels of 6.7-36.2-fold with flubendiamide-resistant populations [22] [10]. Tuta absoluta populations with flubendiamide resistance showed 6.7-fold cross-resistance to tetraniliprole, while also displaying 12.2-fold cross-resistance to chlorantraniliprole in the same populations [22]. This pattern suggests that tetraniliprole may retain some efficacy against flubendiamide-resistant populations, though resistance development should be monitored carefully.
Cyclaniliprole shows moderate cross-resistance levels ranging from 11-87-fold in different species [20] [21]. Spodoptera frugiperda populations demonstrated 11-fold cross-resistance to cyclaniliprole, suggesting that this compound may have some utility in managing flubendiamide-resistant populations [21].
Broflanilide, despite being classified as a diamide, shows very limited cross-resistance with flubendiamide, with resistance levels of only 1.6-fold in Tuta absoluta populations [22]. This limited cross-resistance likely reflects differences in receptor binding sites or metabolic pathways, suggesting that broflanilide may be effective against flubendiamide-resistant populations.
Notably, flubendiamide resistance typically does not confer cross-resistance to conventional insecticides with different modes of action, such as organophosphates, pyrethroids, or neonicotinoids [23] [24]. This specificity to diamide compounds reflects the unique target site and metabolic pathways involved in flubendiamide resistance, providing opportunities for resistance management through mode of action rotation.
The molecular basis for cross-resistance patterns lies in the shared structural features of diamide insecticides and their interaction with the ryanodine receptor. Cryo-electron microscopy studies have shown that flubendiamide and other diamides bind to overlapping sites in the transmembrane region of the receptor, with resistance mutations affecting the binding of multiple diamide compounds [9]. However, subtle differences in binding poses and receptor interactions explain the variable cross-resistance patterns observed between different diamide insecticides.
Environmental Hazard